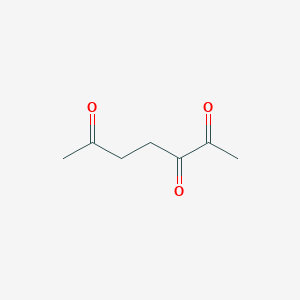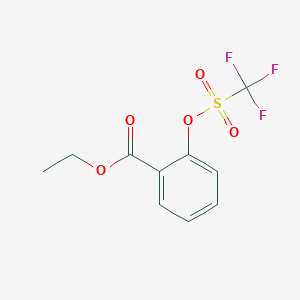
1-(2-Methylcuban-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylcuban-1-yl)ethanone, also known as MCE, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MCE is a bicyclic ketone that contains a cubane ring system and a methyl group attached to the carbonyl group. The synthesis of MCE involves several steps, and it has been found to have various applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-(2-Methylcuban-1-yl)ethanone is not fully understood. However, it has been found to interact with various biological targets, such as enzymes and receptors. 1-(2-Methylcuban-1-yl)ethanone has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. 1-(2-Methylcuban-1-yl)ethanone has also been found to interact with certain receptors, such as the GABA-A receptor, which is involved in the regulation of neurotransmitter activity.
Biochemical and Physiological Effects:
1-(2-Methylcuban-1-yl)ethanone has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects. Additionally, 1-(2-Methylcuban-1-yl)ethanone has been found to have anti-cancer properties, as it has been shown to inhibit the growth of certain cancer cells. 1-(2-Methylcuban-1-yl)ethanone has also been found to have antibacterial properties, as it has been shown to inhibit the growth of certain bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Methylcuban-1-yl)ethanone has several advantages and limitations for lab experiments. One advantage is that it is a stable compound that can be easily synthesized and purified. Additionally, 1-(2-Methylcuban-1-yl)ethanone has a unique structure that makes it a useful building block for the synthesis of other compounds. However, one limitation is that 1-(2-Methylcuban-1-yl)ethanone is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Orientations Futures
There are several future directions for research involving 1-(2-Methylcuban-1-yl)ethanone. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer and bacterial infections. Additionally, more research is needed to fully understand the mechanism of action of 1-(2-Methylcuban-1-yl)ethanone and its interaction with biological targets. Furthermore, 1-(2-Methylcuban-1-yl)ethanone could be used as a building block for the development of new materials and catalysts.
Méthodes De Synthèse
The synthesis of 1-(2-Methylcuban-1-yl)ethanone involves several steps, which include the preparation of the cubane ring system, followed by the attachment of the methyl group to the carbonyl group. The first step involves the preparation of the cubane ring system using the Diels-Alder reaction. The second step involves the addition of a methyl group to the carbonyl group using the Grignard reaction. The final step involves the purification of the product using column chromatography.
Applications De Recherche Scientifique
1-(2-Methylcuban-1-yl)ethanone has been found to have various applications in scientific research. It has been used as a building block in the synthesis of other compounds, such as cubane-based polymers. 1-(2-Methylcuban-1-yl)ethanone has also been used in the development of new drugs, such as anti-cancer agents and antibiotics. Additionally, 1-(2-Methylcuban-1-yl)ethanone has been used in the development of new materials, such as cubane-based catalysts.
Propriétés
Numéro CAS |
180067-47-4 |
|---|---|
Nom du produit |
1-(2-Methylcuban-1-yl)ethanone |
Formule moléculaire |
C11H12O |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
1-(2-methylcuban-1-yl)ethanone |
InChI |
InChI=1S/C11H12O/c1-3(12)11-8-5-4-6(8)10(11,2)7(4)9(5)11/h4-9H,1-2H3 |
Clé InChI |
SNODGDCEQSNWPX-UHFFFAOYSA-N |
SMILES |
CC(=O)C12C3C4C1C5C4C3C25C |
SMILES canonique |
CC(=O)C12C3C4C1C5C4C3C25C |
Synonymes |
Ethanone, 1-(2-methylpentacyclo[4.2.0.02,5.03,8.04,7]octyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



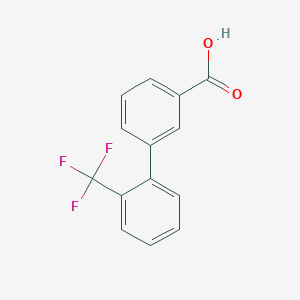




![Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate](/img/structure/B69603.png)
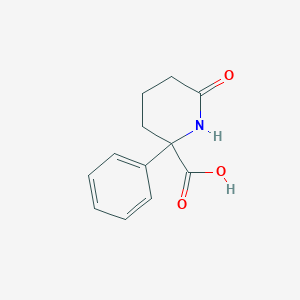

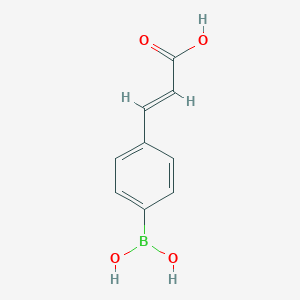

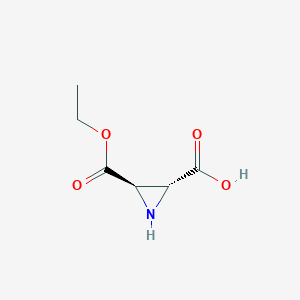
![3-[3-(2-Dodecyloxy-5-methylphenylcarbamoyl)-4-hydroxy-1-naphthylthio]propionic acid](/img/structure/B69619.png)
